molecular formula C5H6ClNO3 B13823842 1-Chloro-5-oxo-L-proline CAS No. 59384-02-0

1-Chloro-5-oxo-L-proline

Cat. No.: B13823842
CAS No.: 59384-02-0
M. Wt: 163.56 g/mol
InChI Key: VIXYGCPHYDRYKT-VKHMYHEASA-N
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Description

1-Chloro-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound, with the molecular formula C5H6ClNO3, is characterized by the presence of a chlorine atom and a keto group on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-oxo-L-proline can be synthesized through various methods. One common approach involves the chlorination of 5-oxo-L-proline. This reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-oxo-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-chloro-5-oxo-L-proline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The specific pathways involved depend on the enzyme and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-5-oxo-L-proline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the keto group, which allows for a wide range of chemical transformations and applications .

Properties

CAS No.

59384-02-0

Molecular Formula

C5H6ClNO3

Molecular Weight

163.56 g/mol

IUPAC Name

(2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

VIXYGCPHYDRYKT-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)Cl

Canonical SMILES

C1CC(=O)N(C1C(=O)O)Cl

Origin of Product

United States

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